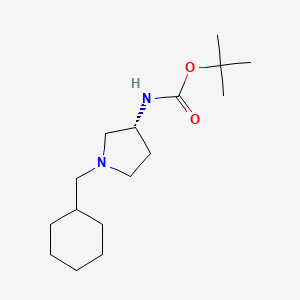

(R)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(R)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate" is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl carbamate compounds, which are structurally related to the compound . These compounds are of interest due to their potential applications in medicinal chemistry and as scaffolds for chiral ligands or modified backbone units for peptide nucleic acids (PNAs) .

Synthesis Analysis

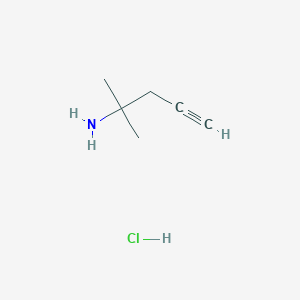

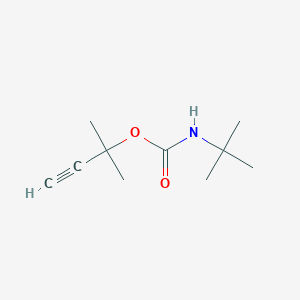

The synthesis of related tert-butyl carbamate compounds involves several steps, including aziridine opening, optical resolution, nitrile anion cyclization, and iodolactamization. For instance, the synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate was achieved via aziridine opening and optical resolution with 10-camphorsulfonic acid . Another example is the synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy, which provided high yields and enantiomeric excesses .

Molecular Structure Analysis

The molecular structures of tert-butyl carbamate derivatives are often characterized using spectroscopic methods such as NMR and mass spectroscopy, and in some cases, X-ray crystallography is used to determine the three-dimensional structure . For example, the X-ray crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate revealed that the proline ring in the structure adopts an envelope conformation .

Chemical Reactions Analysis

Tert-butyl carbamate compounds can participate in various chemical reactions, including cycloadditions and hydrogen bonding interactions. A study described the rhodium-catalyzed oxidative cycloaddition of N-tert-butoxycarbonylhydrazones with alkynes, leading to the formation of functionalized pyrroles . Another paper discussed the formation of hydrogen-bonded dimers and chains in the crystal structures of certain tert-butyl carbamate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate compounds are influenced by their molecular structure and substituents. These properties can be studied using techniques like thermal analysis, X-ray diffraction, and DFT calculations . For example, the crystal and molecular structure of a tert-butyl carbamate derivative was stabilized by intramolecular hydrogen bonds, as revealed by X-ray crystallographic analysis and supported by DFT calculations .

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

Chiral sulfinamides, like (R)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate , are pivotal in the stereoselective synthesis of amines and their derivatives. The utility of chiral sulfinamides in asymmetric synthesis has been extensively studied, with (R)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate being recognized for its ability to mediate the asymmetric synthesis of N-heterocycles via sulfinimines. This methodology offers access to a diverse array of structurally varied piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).

Biologically Active Compounds

The pyrrolidine ring, a core component of (R)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate , is widely utilized in medicinal chemistry to derive compounds for treating human diseases. Its saturated scaffold allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of molecules, and increases three-dimensional coverage through the non-planarity of the ring. This review highlights the bioactive molecules characterized by the pyrrolidine ring and its derivatives, underscoring the compound's significance in drug discovery and development (Li Petri et al., 2021).

Catalytic Applications

The synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones), which are crucial for medicinal and pharmaceutical industries due to their bioavailability and synthetic applications, has been explored using hybrid catalysts. The pyranopyrimidine core, to which (R)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate can contribute, is extensively investigated for its applicability in creating lead molecules for drug development. This review covers all synthetic pathways employed for developing substituted pyranopyrimidine derivatives, emphasizing the role of various catalysts, including organocatalysts, metal catalysts, and green solvents (Parmar et al., 2023).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl N-[(3R)-1-(cyclohexylmethyl)pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)17-14-9-10-18(12-14)11-13-7-5-4-6-8-13/h13-14H,4-12H2,1-3H3,(H,17,19)/t14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHEMJXXSYPKSTH-CQSZACIVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Azabicyclo[3.2.1]octan-4-amine;dihydrochloride](/img/structure/B2531637.png)

![5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile](/img/structure/B2531640.png)

![2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2531643.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2531644.png)

![2-[4-[(Z)-2-(4-chlorophenyl)hydrazono]-1,3-dioxo-2(1H,3H)-isoquinolinyl]acetic acid](/img/structure/B2531645.png)